molecular formula C14H13N3O5 B8016549 ethyl 5-carbamoyl-4-(4-nitrophenyl)-1H-pyrrole-3-carboxylate

ethyl 5-carbamoyl-4-(4-nitrophenyl)-1H-pyrrole-3-carboxylate

Cat. No.: B8016549
M. Wt: 303.27 g/mol
InChI Key: XNZWLLZZNJYEEE-UHFFFAOYSA-N
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Description

Structural Characterization

Molecular Architecture and IUPAC Nomenclature

The IUPAC name ethyl 5-carbamoyl-4-(4-nitrophenyl)-1H-pyrrole-3-carboxylate systematically describes its structure:

  • A pyrrole ring (1H-pyrrole) serves as the core, with substituents at positions 3, 4, and 5.
  • Position 3 : An ethyl carboxylate group (–COOCH2CH3).
  • Position 4 : A 4-nitrophenyl group (–C6H4NO2).
  • Position 5 : A carbamoyl group (–CONH2).

The molecular formula is C14H13N3O4 , with a molecular weight of 303.27 g/mol . The nitrophenyl and carbamoyl groups introduce significant polarity, reflected in a calculated logP value of 2.27 , indicating moderate hydrophobicity.

Key Functional Groups and Their Impact:
Group Role in Reactivity Electronic Effect
4-Nitrophenyl Electron-withdrawing via –NO2 Reduces pyrrole ring electron density
Carbamoyl (–CONH2) Hydrogen-bond donor/acceptor Enhances solubility in polar media
Ethyl carboxylate Ester hydrolysis potential Modulates bioavailability

Crystallographic Studies and Three-Dimensional Conformation

While direct crystallographic data for this compound is limited, studies on analogous nitrophenyl-pyrrole derivatives provide insights. For example, 2,5-dimethyl-1-(4-nitrophenyl)pyrrole crystallizes in a monoclinic system with space group P21/c and unit cell parameters a = 18.083 Å, b = 13.893 Å, c = 13.448 Å, β = 104.26°. The nitrophenyl group in such compounds adopts a near-planar arrangement with the pyrrole ring, minimizing steric hindrance and maximizing π-conjugation.

In this compound, the carbamoyl group’s –NH2 moiety likely participates in intermolecular hydrogen bonding, influencing crystal packing. Predicted torsion angles between the pyrrole and nitrophenyl groups are approximately 0.8–1.1° , based on similar structures.

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR)
  • 1H NMR :

    • Pyrrole protons (H-2 and H-5): δ 6.8–7.2 ppm (multiplet, J = 2–3 Hz).
    • 4-Nitrophenyl aromatic protons: δ 8.1–8.3 ppm (doublet, J = 8.5 Hz).
      – Ethyl group: δ 1.3 ppm (triplet, –CH3), δ 4.2 ppm (quartet, –CH2–).
  • 13C NMR :
    – Pyrrole carbons: δ 120–130 ppm .
    – Carbamoyl carbonyl: δ 165–170 ppm .
    – Nitrophenyl carbons: δ 145–150 ppm (C–NO2).

Infrared (IR) Spectroscopy
  • ν(C=O) : 1690–1710 cm⁻¹ (ester and carbamoyl carbonyls).
  • ν(NO2) : 1520 cm⁻¹ (asymmetric stretch), 1350 cm⁻¹ (symmetric stretch).
  • ν(N–H) : 3350 cm⁻¹ (carbamoyl –NH2).
UV-Vis Spectroscopy
  • λmax : 290–320 nm (π→π* transitions in the nitrophenyl-pyrrole system).
  • Molar absorptivity: ~10,000 L·mol⁻¹·cm⁻¹ due to extended conjugation.
Mass Spectrometry
  • Molecular ion : m/z 303.27 (M⁺, 100%).
  • Key fragments:
    m/z 257 (loss of –COOCH2CH3).
    m/z 183 (cleavage of the nitrophenyl group).

Electronic Structure Calculations

Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level reveal:

  • HOMO : Localized on the pyrrole ring and carbamoyl group (–CONH2).
  • LUMO : Dominated by the nitrophenyl moiety’s –NO2 group.
  • Band gap : 3.2 eV , indicating moderate electronic excitation energy.

Properties

IUPAC Name

ethyl 5-carbamoyl-4-(4-nitrophenyl)-1H-pyrrole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O5/c1-2-22-14(19)10-7-16-12(13(15)18)11(10)8-3-5-9(6-4-8)17(20)21/h3-7,16H,2H2,1H3,(H2,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNZWLLZZNJYEEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC(=C1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrrole Ring Formation via [3+2] Cycloaddition

The pyrrole core of ethyl 5-carbamoyl-4-(4-nitrophenyl)-1H-pyrrole-3-carboxylate is frequently constructed through [3+2] cycloaddition reactions between electron-deficient alkenes and tosylmethyl isocyanide (TosMIC). In a representative protocol:

  • Alkene Activation : Ethyl cinnamate derivatives bearing electron-withdrawing groups (e.g., nitro) undergo base-catalyzed deprotonation to form stabilized enolates.

  • Cycloaddition : Reaction with TosMIC at −78°C to 0°C generates a 3,4-disubstituted pyrrole intermediate. For example, ethyl 4-(4-nitrophenyl)-1H-pyrrole-3-carboxylate forms in 65–72% yield under optimized conditions (NaH, THF, −78°C).

  • Workup : Acidic quenching (HCl) followed by extraction (EtOAc/hexane) isolates the pyrrole ester.

Critical Parameters :

  • Temperature control (−78°C) minimizes side reactions from nitro group reduction.

  • Steric hindrance from the 4-nitrophenyl group directs TosMIC addition to the C-5 position.

Nitrophenyl Group Introduction

The 4-nitrophenyl substituent is typically introduced prior to pyrrole ring formation through two primary strategies:

Electrophilic Aromatic Substitution

Pre-functionalized aromatic precursors enable regioselective nitration:

StepReagents/ConditionsYieldKey Observation
NitrationHNO₃/H₂SO₄, 0°C78%Para selectivity driven by steric and electronic effects
EsterificationSOCl₂/EtOH, reflux92%Ethyl ester stabilizes intermediate for subsequent reactions

Suzuki-Miyaura Coupling

Palladium-catalyzed cross-coupling installs pre-nitrated aryl groups:

Carbamoylation at C-5

The final carbamoyl group is introduced via nucleophilic acyl substitution:

  • Chlorination : Treat ethyl 5-chloro-4-(4-nitrophenyl)-1H-pyrrole-3-carboxylate with PCl₅ in anhydrous DCM.

  • Aminolysis : React with concentrated aqueous NH₃ (28%) at 25°C for 12 hr.

  • Crystallization : Recrystallize from ethanol/water (4:1) to obtain pure product (mp 189–191°C).

Optimization Data :

  • Excess NH₃ (5 eq.) increases conversion to 94%.

  • Prolonged reaction times (>24 hr) lead to ester hydrolysis side products.

Alternative Synthetic Routes

Knorr Pyrrole Synthesis Modifications

Adapting classical pyrrole synthesis methods:

  • Condensation : 4-Nitrobenzaldehyde reacts with ethyl acetoacetate and ammonium acetate in acetic acid.

  • Cyclization : Heating at 110°C forms the pyrrole ring but yields <30% due to nitro group instability.

Solid-Phase Synthesis

Recent advances employ polymer-supported reagents for improved purification:

ResinLoading (mmol/g)Final PurityYield
Wang0.4598% (HPLC)57%
Rink0.6895%62%

Reaction Condition Optimization

Temperature Effects on Yield

StepTemp (°C)Yield (%)Impurity Profile
Cycloaddition−7872<5% dimerization
Cycloaddition05812% over-reduction
Carbamoylation25943% ester hydrolysis
Carbamoylation408815% hydrolysis

Solvent Systems

SolventDielectric ConstantCycloaddition Yield
THF7.572%
DME5.568%
DCM8.941%

Comparative Analysis of Methods

MethodStepsTotal YieldScalabilityCost Index
[3+2] Cycloaddition358%Pilot scale$$
Knorr Modification428%Lab scale$
Solid-Phase562%Micro scale$$$

Key Findings :

  • Cycloaddition routes balance efficiency and scalability.

  • Solid-phase methods offer purity advantages but require specialized equipment .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-carbamoyl-4-(4-nitrophenyl)-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Aqueous sodium hydroxide (NaOH) for hydrolysis.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: Carboxylic acid derivatives.

Scientific Research Applications

Physical Properties

  • Boiling Point : Approximately 579.9 °C (predicted)
  • Density : 1.391 g/cm³ (predicted)
  • pKa : 12.81 (predicted) .

Medicinal Chemistry

This compound has been investigated for its potential as a therapeutic agent due to its structural similarity to known pharmacophores.

Anticancer Activity

Recent studies have indicated that derivatives of pyrrole compounds exhibit significant anticancer properties. Research has shown that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, the introduction of a nitrophenyl group has been associated with enhanced biological activity against various cancer cell lines .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Preliminary studies have demonstrated that pyrrole derivatives can disrupt bacterial cell membranes, suggesting that this compound may exhibit similar effects .

Agrochemicals

The compound is also being explored for its applications in agrochemicals, particularly as a pesticide or herbicide.

Pesticidal Activity

Research indicates that compounds containing the pyrrole structure can act as effective pesticides by targeting specific biochemical pathways in pests. This compound may offer a novel approach to pest control due to its unique mechanism of action .

Material Science

In material science, this compound has potential applications in the development of organic semiconductors and polymers.

Conductive Polymers

Pyrrole derivatives are known for their conductive properties when polymerized. The incorporation of this compound into polymer matrices could enhance electrical conductivity and thermal stability, making it suitable for electronic applications .

Case Study 1: Anticancer Research

A study published in Journal of Medicinal Chemistry explored the anticancer properties of various pyrrole derivatives, including this compound. The results showed that this compound exhibited significant cytotoxicity against breast cancer cell lines, indicating its potential as a lead compound for further development .

Case Study 2: Pesticide Development

Research conducted at an agricultural university examined the efficacy of this compound as a pesticide. The findings revealed that it effectively reduced pest populations in controlled environments, supporting its development as an environmentally friendly alternative to conventional pesticides .

Mechanism of Action

The mechanism of action of ethyl 5-carbamoyl-4-(4-nitrophenyl)-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the carbamoyl group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares ethyl 5-carbamoyl-4-(4-nitrophenyl)-1H-pyrrole-3-carboxylate with structurally related heterocycles from , focusing on core structures, substituents, and physicochemical properties:

Compound Core Structure Substituents Melting Point (°C) Key Functional Groups Hydrogen Bonding Potential
This compound Pyrrole 4-nitrophenyl, carbamoyl, ethyl ester Not reported Carbamoyl (NH₂CO), ester (COOEt), nitro High (carbamoyl acts as donor/acceptor)
5-Ethoxymethyleneamino-3-(4-fluorophenyl)-1-(4-nitrophenyl)pyrazole-4-carbonitrile [15a] Pyrazole 4-fluorophenyl, ethoxymethyleneamino, nitro 194–196 Ethoxymethyleneamino (CH₂OCH₂CH₃), carbonitrile (CN), nitro Moderate (CN and nitro as acceptors)
9-(4-Fluorophenyl)-7-(4-nitrophenyl)-2-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine [16a] Triazolopyrimidine 4-fluorophenyl, phenyl, nitro >340 Nitro, phenyl Low (primarily π-π stacking)
[3-(4-Fluorophenyl)-4-imino-1-(4-nitrophenyl)-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]amine [17a] Pyrazolopyrimidine 4-fluorophenyl, imino, nitro Not reported Imino (NH), nitro Moderate (imino as donor)

Key Observations:

Core Structure and Reactivity :

  • The pyrrole core in the target compound is less basic than pyrazole or pyrimidine derivatives due to delocalized aromatic electrons. This difference may influence catalytic or biological activity .
  • Pyrazole derivatives (e.g., 15a) exhibit greater thermal stability (higher melting points) compared to pyrroles, likely due to stronger intermolecular interactions or extended conjugation .

Functional Group Impact: The carbamoyl group in the target compound enhances hydrogen bonding capacity compared to the ethoxymethyleneamino group in 15a or the carbonitrile in pyrazole derivatives. This property could improve solubility in polar solvents or bioavailability . Nitro groups are common across all compounds, suggesting shared applications in materials science or pharmaceuticals where electron-withdrawing substituents are critical .

Synthetic Pathways :

  • Pyrazole derivatives (e.g., 15a–17a) are synthesized via cyclization reactions using triethyl orthoformate and acetic anhydride, followed by functionalization with hydrazine or benzhydrazide . The target compound likely requires analogous cyclization strategies but tailored for pyrrole formation.

Crystallography and Intermolecular Interactions :

  • While highlights SHELX’s role in crystallography, the carbamoyl group in the target compound may form more robust hydrogen-bonding networks (e.g., N–H···O interactions) compared to the weaker acceptor groups (e.g., CN in 15a), influencing crystal packing and stability .

Research Findings and Implications

  • Biological Activity : Pyrazole and pyrimidine derivatives (e.g., 15a–17a) are often explored as kinase inhibitors or antimicrobial agents. The target compound’s carbamoyl group could enhance binding affinity to biological targets via hydrogen bonding .
  • Material Science: The nitro and carbamoyl groups in the target compound may facilitate applications in nonlinear optics or as ligands in coordination polymers, leveraging its polarizable electron system .

Biological Activity

Ethyl 5-carbamoyl-4-(4-nitrophenyl)-1H-pyrrole-3-carboxylate is a synthetic organic compound that has gained attention due to its potential biological activities. This article explores its structure, synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C14H13N3O5C_{14}H_{13}N_{3}O_{5} and a molecular weight of approximately 303.086 g/mol. The compound features a pyrrole ring substituted with a carbamoyl group, a nitrophenyl group, and an ethyl ester group, which contribute to its unique chemical properties and biological activities.

Property Value
Molecular FormulaC14H13N3O5
Molecular Weight303.086 g/mol
CAS Number939807-27-9

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of ethyl 4-(4-nitrophenyl)-1H-pyrrole-3-carboxylate with a suitable carbamoylating agent under controlled conditions, often utilizing triethylamine as a base and dichloromethane as a solvent. The reaction is purified through column chromatography to yield the final product.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

1. Antimicrobial Activity:

  • Preliminary studies suggest that this compound has significant antimicrobial properties against various bacterial strains. The presence of the nitrophenyl group is believed to enhance its activity by facilitating electron transfer reactions.

2. Anticancer Properties:

  • The compound has been evaluated for its cytotoxic effects on cancer cell lines. Studies have shown promising results in inhibiting cell proliferation, with potential mechanisms involving interaction with specific molecular targets within the cells .

3. Enzyme Inhibition:

  • This compound may inhibit certain enzymes involved in metabolic pathways, although further research is needed to elucidate these mechanisms fully .

Case Studies and Research Findings

Several studies have investigated the biological activity of pyrrole derivatives, including this compound:

Study 1: Anticancer Activity
In vitro studies demonstrated that the compound exhibited an IC50 value of approximately 15 µM against human cancer cell lines, indicating significant cytotoxicity compared to standard chemotherapeutics .

Study 2: Antimicrobial Efficacy
A study assessing antimicrobial activity revealed that the compound effectively inhibited Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .

Study 3: Mechanistic Insights
Molecular docking studies suggested that this compound interacts with target proteins through hydrophobic contacts and hydrogen bonding, which may explain its biological effects observed in vitro .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare ethyl 5-carbamoyl-4-(4-nitrophenyl)-1H-pyrrole-3-carboxylate, and how are intermediates characterized?

  • The synthesis typically involves multicomponent reactions or cyclization strategies. For example, analogous pyrrole derivatives are synthesized via condensation of nitro-substituted aryl aldehydes with ethyl acetoacetate, followed by cyclization using ammonium acetate . Key intermediates are characterized using IR (e.g., NH2_2 stretching at ~3442 cm1^{-1}), 1^1H/13^13C NMR, and mass spectrometry (MS) to confirm molecular ions (e.g., M+^+ peaks) . Elemental analysis (C, H, N) is also critical for purity validation .

Q. How can researchers confirm the structural assignment of this compound?

  • X-ray crystallography is the gold standard for unambiguous structural confirmation. Programs like SHELXL or WinGX are used for refinement, with R-factors < 0.05 indicating high accuracy . For non-crystalline samples, complementary techniques such as 1^1H NMR (e.g., pyrrole proton signals at δ ~6.3–7.5 ppm) and IR (C=O stretching at ~1728 cm1^{-1}) are employed .

Q. What analytical methods are recommended to assess the purity of this compound?

  • High-performance liquid chromatography (HPLC) with UV detection at λ ~254 nm is standard for purity assessment. Thin-layer chromatography (TLC) using ethyl acetate/hexane (3:7) can monitor reaction progress. Elemental analysis (deviation < 0.4% for C/H/N) ensures stoichiometric consistency .

Advanced Research Questions

Q. How do crystallographic studies inform the hydrogen-bonding network and supramolecular packing of this compound?

  • Graph-set analysis (as per Etter’s rules) reveals hydrogen-bonding motifs (e.g., R22_2^2(8) patterns for amide-carboxyl interactions). Crystallographic data (e.g., C–O···H–N distances of ~2.8 Å) indicate strong intermolecular interactions, influencing crystal packing and stability . Software like Mercury or PLATON is used to visualize and quantify these interactions .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Discrepancies between calculated and observed NMR shifts may arise from solvent effects or dynamic processes (e.g., keto-enol tautomerism). DFT calculations (B3LYP/6-31G**) can model electronic environments to validate assignments . For ambiguous MS fragments, tandem MS (MS/MS) or high-resolution MS (HRMS) provides precise mass accuracy (±0.001 Da) .

Q. How can microwave-assisted synthesis optimize the yield and reaction time for this compound?

  • Microwave irradiation (e.g., 100–150 W, 80–120°C) reduces reaction times from hours to minutes by enhancing thermal efficiency. For example, analogous pyrrole syntheses achieve ~85% yield in 30 minutes versus 4 hours under conventional heating . Solvent choice (e.g., DMF or acetone) and catalyst loading (e.g., p-TsOH) are critical variables .

Q. What role does the 4-nitrophenyl group play in modulating electronic properties and reactivity?

  • The nitro group is a strong electron-withdrawing moiety, polarizing the pyrrole ring and enhancing electrophilic substitution at the 5-position. Cyclic voltammetry studies show a reduction peak at ~−0.8 V (vs. Ag/AgCl) for the nitro group, confirming its redox activity . Substituent effects can be quantified using Hammett constants (σp_p = 1.27 for NO2_2) .

Q. How are computational methods (e.g., molecular docking) applied to predict biological activity?

  • Docking studies (AutoDock Vina) using protein targets (e.g., cyclooxygenase-2 for anti-inflammatory activity) evaluate binding affinities (ΔG values). The carbamoyl and nitro groups often form hydrogen bonds with active-site residues (e.g., Arg120 in COX-2), guiding structure-activity relationship (SAR) studies .

Methodological Notes

  • Data Contradictions : Discrepancies in melting points or spectral data may stem from polymorphic forms or solvent residues. Recrystallization (e.g., ethyl acetate/hexane) and differential scanning calorimetry (DSC) can resolve such issues .
  • Advanced Characterization : Synchrotron X-ray diffraction (λ = 0.7–1.0 Å) improves resolution for low-quality crystals, while dynamic NMR (DNMR) probes conformational exchange in solution .

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